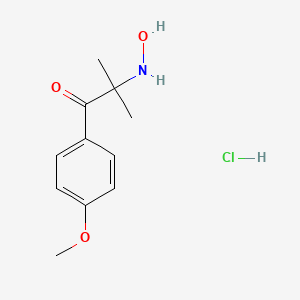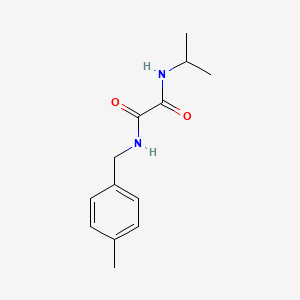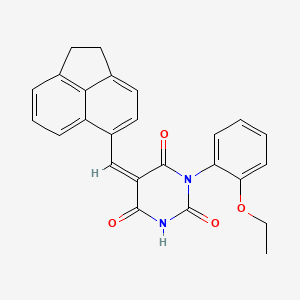
2-(hydroxyamino)-1-(4-methoxyphenyl)-2-methyl-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(hydroxyamino)-1-(4-methoxyphenyl)-2-methyl-1-propanone hydrochloride is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is commonly referred to as "HMAP" and is a derivative of the popular drug, ephedrine. The purpose of
Applications De Recherche Scientifique
HMAP has been studied extensively in scientific research due to its potential applications in various fields. One of the primary applications of HMAP is in the field of medicinal chemistry. It has been shown to possess significant anti-inflammatory and analgesic properties and may be useful in the treatment of pain and inflammation-related disorders. Additionally, HMAP has been shown to possess antitumor and antiviral properties and may be useful in the treatment of cancer and viral infections.
Mécanisme D'action
The mechanism of action of HMAP is not yet fully understood. However, it is believed to exert its effects through the inhibition of certain enzymes and the modulation of various signaling pathways in the body. HMAP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. Additionally, HMAP has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
HMAP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess significant anti-inflammatory and analgesic properties, which may be useful in the treatment of various pain and inflammation-related disorders. Additionally, HMAP has been shown to possess antitumor and antiviral properties, which may be useful in the treatment of cancer and viral infections. HMAP has also been shown to possess neuroprotective properties and may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of HMAP in lab experiments is its relatively simple synthesis method. Additionally, HMAP is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of HMAP is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of HMAP. One of the primary areas of focus is the development of HMAP-based drugs for the treatment of various disorders. Additionally, further studies are needed to fully understand the mechanism of action of HMAP and its effects on various signaling pathways in the body. Further studies are also needed to determine the safety and efficacy of HMAP in humans. Overall, HMAP has significant potential for use in various fields and warrants further investigation.
Méthodes De Synthèse
The synthesis of HMAP involves the reaction of ephedrine with hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is then further reacted with 4-methoxybenzaldehyde and acetic anhydride to yield HMAP. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.
Propriétés
IUPAC Name |
2-(hydroxyamino)-1-(4-methoxyphenyl)-2-methylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-11(2,12-14)10(13)8-4-6-9(15-3)7-5-8;/h4-7,12,14H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STTFGHRCPWTVJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=C(C=C1)OC)NO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxyamino)-1-(4-methoxyphenyl)-2-methylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethyl]-2-hydroxy-3(2H)-furanone](/img/structure/B4969079.png)

![4-[3-(4-chlorophenoxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4969090.png)
![5-chloro-2-methoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4969091.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-ethoxybenzamide](/img/structure/B4969096.png)

![1-(4-tert-butylphenyl)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-butanone](/img/structure/B4969107.png)

![1-(3-chlorophenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4969131.png)


![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
![1-[4-(4-chlorophenoxy)butoxy]-3-methoxybenzene](/img/structure/B4969167.png)